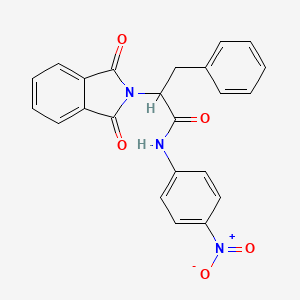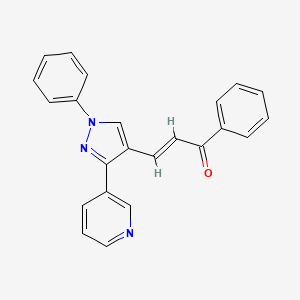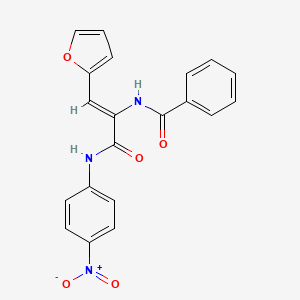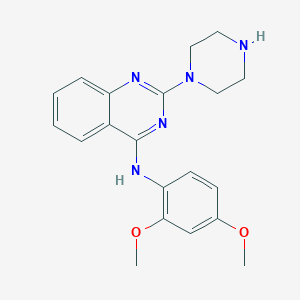![molecular formula C22H17N2O4+ B10813736 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione](/img/structure/B10813736.png)
7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione: is a complex organic compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic electronics, and medicinal chemistry. This particular compound is notable for its unique structural features, which include a naphtho[3,2-a]phenoxazin-14-ium core and a hydroxyethylamino substituent, contributing to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenoxazine Core: This can be achieved through the condensation of o-aminophenol with a suitable naphthoquinone derivative under acidic conditions.
Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced via nucleophilic substitution reactions, where an appropriate hydroxyethylamine reacts with the phenoxazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the phenoxazine core, potentially converting it into more reduced forms.
Substitution: The hydroxyethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Reduced phenoxazine derivatives.
Substitution Products: Compounds with different substituents replacing the hydroxyethylamino group.
Scientific Research Applications
Chemistry
In chemistry, 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound has shown potential in biological applications due to its ability to interact with various biomolecules. It is studied for its potential as an anticancer agent, given its structural similarity to other phenoxazine derivatives known for their antitumor properties .
Industry
In industry, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Mechanism of Action
The mechanism by which 7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for many anticancer agents. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in dyes and pigments.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one: Another phenoxazine derivative used as a spectroscopic probe.
Uniqueness
7-(2-Hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione stands out due to its specific substituents, which confer unique electronic and biological properties. Its hydroxyethylamino group enhances its solubility and reactivity, making it more versatile in various applications compared to other phenoxazine derivatives .
Properties
Molecular Formula |
C22H17N2O4+ |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-(2-hydroxyethylamino)-4aH-naphtho[3,2-a]phenoxazin-14-ium-8,13-dione |
InChI |
InChI=1S/C22H16N2O4/c25-10-9-23-15-11-17-20(24-14-7-3-4-8-16(14)28-17)19-18(15)21(26)12-5-1-2-6-13(12)22(19)27/h1-8,11,16,23,25H,9-10H2/p+1 |
InChI Key |
NWTCHGSNWVSDRI-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3NCCO)OC5C=CC=CC5=[NH+]4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-5-[(E)-1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B10813659.png)
![4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide](/img/structure/B10813660.png)

![4-{[(1Z)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B10813678.png)
![N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide](/img/structure/B10813686.png)
![N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide](/img/structure/B10813689.png)
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
![4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide](/img/structure/B10813693.png)
![4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10813694.png)



![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B10813731.png)

